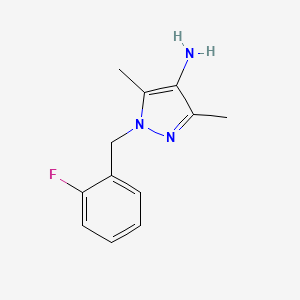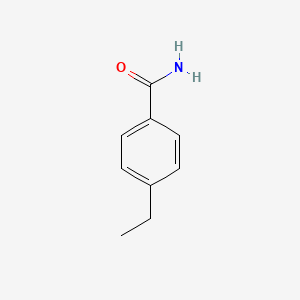![molecular formula C13H11ClO2 B1277315 [3-(4-Chlorophenoxy)phenyl]methanol CAS No. 72714-63-7](/img/structure/B1277315.png)
[3-(4-Chlorophenoxy)phenyl]methanol
Vue d'ensemble
Description
“[3-(4-Chlorophenoxy)phenyl]methanol” is a chemical compound that belongs to the class of chemicals known as phenols. It has a linear formula of C13H11ClO2 .
Molecular Structure Analysis
The molecular structure of “[3-(4-Chlorophenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group via a chlorophenoxy group. The empirical formula is C13H11ClO2, and the molecular weight is 234.68 g/mol .Physical And Chemical Properties Analysis
“[3-(4-Chlorophenoxy)phenyl]methanol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Enantioselective Catalysis
- [3-(4-Chlorophenoxy)phenyl]methanol derivatives have been used as catalysts in enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivity at room temperature (Lu et al., 2008).
Analytical Chemistry and Toxicology
- Chlorophenoxy compounds, including those related to [3-(4-Chlorophenoxy)phenyl]methanol, have been analyzed in biological specimens for acute poisoning diagnosis using high-performance liquid chromatography (Flanagan & Ruprah, 1989).
Antitubercular Drug Synthesis
- [4-(Aryloxy)phenyl]cyclopropyl methanones, a category encompassing [3-(4-Chlorophenoxy)phenyl]methanol derivatives, have shown significant antitubercular activity in vitro against Mycobacterium tuberculosis and some strains resistant to traditional treatments (Bisht et al., 2010).
Safety And Hazards
The safety data sheet for “[3-(4-Chlorophenoxy)phenyl]methanol” indicates that it may be harmful if swallowed and may cause skin irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[3-(4-chlorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPXYEMGLKNXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401527 | |
| Record name | [3-(4-chlorophenoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenoxy)phenyl]methanol | |
CAS RN |
72714-63-7 | |
| Record name | [3-(4-chlorophenoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



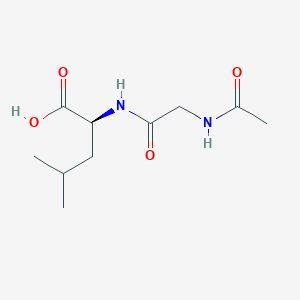



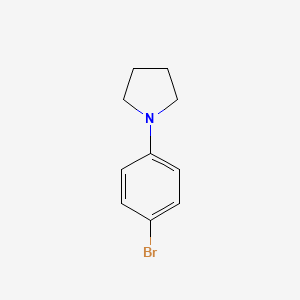

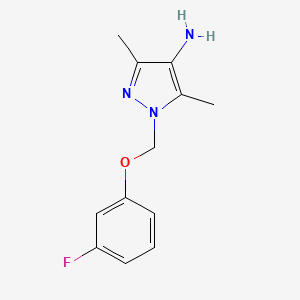
![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)
